molecular formula C16H19N3O2 B2987182 (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone CAS No. 478031-52-6

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone

Cat. No.: B2987182
CAS No.: 478031-52-6
M. Wt: 285.347
InChI Key: FQSIATNPPBPTDF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound’s isoxazole and piperazine rings allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the observed biological effects, such as analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone: Known for its unique structure and biological activities.

    (3,5-Dimethyl-4-isoxazolyl)(4-methylpiperazino)methanone: Similar structure but with a methyl group instead of a phenyl group.

    (3,5-Dimethyl-4-isoxazolyl)(4-ethylpiperazino)methanone: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

This compound stands out due to its specific combination of the isoxazole and piperazine rings, which confer unique biological activities and make it a valuable compound in scientific research.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-15(13(2)21-17-12)16(20)19-10-8-18(9-11-19)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSIATNPPBPTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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